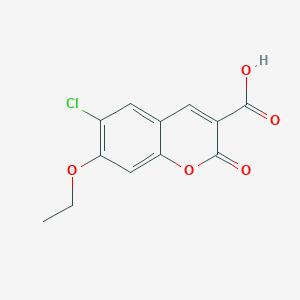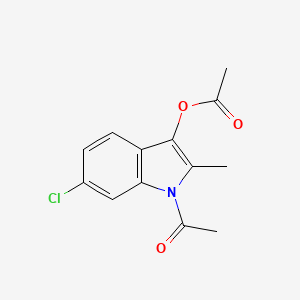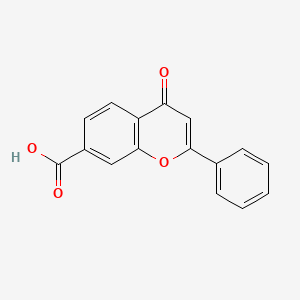
(S)-Ethyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Ethyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate hydrochloride is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole core, which can be derived from commercially available starting materials such as 5-methylindole.
Formation of the Amino Acid Derivative: The indole core is then functionalized to introduce the amino acid moiety. This can be achieved through a series of reactions, including alkylation, amination, and esterification.
Resolution of Enantiomers: The resulting racemic mixture is resolved to obtain the (S)-enantiomer. This can be done using chiral resolution techniques such as chiral chromatography or crystallization.
Formation of the Hydrochloride Salt: Finally, the (S)-ethyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate more cost-effective and scalable methods for chiral resolution and purification.
化学反应分析
Types of Reactions
(S)-Ethyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The compound can be reduced to form reduced indole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Various substituted indole derivatives depending on the reagents used.
科学研究应用
(S)-Ethyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the biological activity of indole derivatives and their interactions with biological targets.
Industrial Applications: The compound can be used in the development of new materials and catalysts.
作用机制
The mechanism of action of (S)-Ethyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate hydrochloride involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes in the body, influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
®-Ethyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
5-Methylindole: The parent compound used in the synthesis of (S)-Ethyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate hydrochloride.
Indole-3-acetic acid: A naturally occurring indole derivative with different biological functions.
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct biological and chemical properties. Its (S)-enantiomeric form may exhibit different pharmacological activities compared to its ®-enantiomer, making it valuable for specific research and therapeutic applications.
属性
分子式 |
C13H17ClN2O2 |
|---|---|
分子量 |
268.74 g/mol |
IUPAC 名称 |
ethyl (2S)-2-amino-2-(5-methyl-1H-indol-3-yl)acetate;hydrochloride |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-3-17-13(16)12(14)10-7-15-11-5-4-8(2)6-9(10)11;/h4-7,12,15H,3,14H2,1-2H3;1H/t12-;/m0./s1 |
InChI 键 |
FPVZSXHFNLPKFQ-YDALLXLXSA-N |
手性 SMILES |
CCOC(=O)[C@H](C1=CNC2=C1C=C(C=C2)C)N.Cl |
规范 SMILES |
CCOC(=O)C(C1=CNC2=C1C=C(C=C2)C)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]benzaldehyde](/img/structure/B11855538.png)



![5-Amino-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11855563.png)


![tert-butyl N-[(Z)-1H-indol-6-ylmethylideneamino]carbamate](/img/structure/B11855574.png)
![8-Phenyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B11855577.png)

